3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid
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Overview
Description
3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2S It is a cyclobutane derivative with an ethyl group at the 3-position and a propylthio group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethylcyclobutanone with propylthiol in the presence of a strong acid catalyst to form the desired product. The reaction conditions often include:
- Temperature: 50-70°C
- Solvent: Anhydrous ethanol or methanol
- Catalyst: Sulfuric acid or hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0-25°C.
Reduction: Lithium aluminum hydride; solventanhydrous ether; temperature0-25°C.
Substitution: Nucleophiles such as amines or alcohols; solventacetonitrile; temperature25-50°C.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The propylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethylcyclobutanecarboxylic acid
- 1-(Propylthio)cyclobutane-1-carboxylic acid
- 3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid
Uniqueness
3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both an ethyl group and a propylthio group on the cyclobutane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18O2S |
---|---|
Molecular Weight |
202.32 g/mol |
IUPAC Name |
3-ethyl-1-propylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-3-5-13-10(9(11)12)6-8(4-2)7-10/h8H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
ZLPUPIJLIKCCIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1(CC(C1)CC)C(=O)O |
Origin of Product |
United States |
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